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Compound of Interest

6-Chloro-4-
Compound Name:
(trifluoromethyl)picolinonitrile

Cat. No.: B1489481

An In-depth Technical Guide to 6-Chloro-4-
(trifluoromethyl)picolinonitrile

This guide serves as a comprehensive technical resource for researchers, scientists, and
professionals in drug development engaged with 6-Chloro-4-(trifluoromethyl)picolinonitrile.
It delves into the molecule's core characteristics, synthesis, reactivity, and application, with a
focus on providing practical, field-proven insights.

Introduction and Core Identification

6-Chloro-4-(trifluoromethyl)picolinonitrile is a fluorinated heterocyclic building block of
significant interest in medicinal and agrochemical research.[1] Its structure, featuring a pyridine
ring substituted with a chloro group, a trifluoromethyl group, and a nitrile, offers a unique
combination of electronic properties and reactive sites. The trifluoromethyl group, a strong
electron-withdrawing moiety, enhances the biological activity and metabolic stability of parent
compounds, while the chloro and nitrile groups serve as versatile handles for further synthetic
elaboration.[2] This makes it a crucial intermediate in the synthesis of complex molecular
architectures for novel active pharmaceutical ingredients (APIs) and agrochemicals.[2]

This document provides an authoritative overview of its molecular structure, physicochemical
properties, plausible synthetic routes, key chemical transformations, and essential safety
protocols.
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Molecular Structure and Physicochemical
Properties

The unique arrangement of functional groups on the pyridine scaffold dictates the chemical
behavior and synthetic utility of 6-Chloro-4-(trifluoromethyl)picolinonitrile.

Molecular Formula and Structure

The fundamental identity of the compound is defined by its molecular formula and structure.

Molecular Formula: C7H2CIF3N:2

Molecular Weight: 206.55 g/mol

CAS Number: 1156542-25-4

Synonyms: 6-chloro-4-(trifluoromethyl)pyridine-2-carbonitrile

The two-dimensional structure is depicted below:
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Caption: 2D Chemical Structure of 6-Chloro-4-(trifluoromethyl)picolinonitrile.

The key functional groups and their relationship within the molecule can be visualized as
follows:
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Caption: Key functional groups of the molecule.

Physicochemical Properties

The known physical and chemical properties are summarized for quick reference. These
properties are critical for designing experimental conditions, including solvent selection,
reaction temperature, and purification methods.
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Property Value Source(s)
Appearance Off-white to pale yellow solid Assumed
Boiling Point 252.0 £ 35.0 °C (Predicted)

Storage Conditions 2-8°C, under inert atmosphere [1]

Purity Typically 295% [1]

Synthesis and Chemical Reactivity

While specific, scaled-up manufacturing processes are proprietary, a plausible synthetic
pathway can be constructed based on established pyridine chemistry, particularly methods
used for related halogenated and trifluoromethylated picolinonitriles.

Plausible Synthetic Pathway

The synthesis of highly substituted pyridines often begins with more accessible, simpler
pyridine or piperidine precursors. A likely strategy involves the construction of the substituted
ring followed by chlorination and aromatization. The pathway below is a representative, logical
approach rather than a documented industrial process.

. ,

6-Chloro-4-(trifluoromethyl)
picolinonitrile

Click to download full resolution via product page
Caption: Plausible multi-step synthesis workflow.

This strategy, inspired by methods for related isomers, involves an initial addition/cyclization to
form a piperidinone ring, which is then aromatized to a stable hydroxypyridine.[3] The final,
crucial step is a chlorination reaction (e.g., using phosphoryl chloride) to install the chloro group
at the 6-position, yielding the target molecule.[3]
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Key Chemical Transformations

The utility of 6-Chloro-4-(trifluoromethyl)picolinonitrile as a synthetic intermediate stems
from the reactivity of its chloro group. The pyridine nitrogen and the trifluoromethyl group
render the C6 position susceptible to functionalization via cross-coupling reactions.

Palladium-Catalyzed Cross-Coupling Reactions:

o Buchwald-Hartwig Amination: This reaction is a powerful method for forming C-N bonds.[4]
The chloro group at the 6-position can be substituted by primary or secondary amines. It is
critical to recognize that chloropyridines are less reactive than their bromo or iodo
counterparts.[5] Success often hinges on the use of specialized, bulky, electron-rich
phosphine ligands (e.g., XPhos, RuPhos) and a strong, non-nucleophilic base like sodium
tert-butoxide (NaOtBu) to facilitate the rate-limiting oxidative addition step.[5][6]

e Sonogashira Coupling: This reaction enables the formation of C-C bonds by coupling the
chloropyridine with a terminal alkyne.[7] The reaction is catalyzed by a palladium complex
and a copper(l) co-catalyst.[7][8] This transformation is invaluable for introducing alkynyl
moieties, which can serve as precursors for a wide range of other functional groups or as
part of a larger conjugated system.

Applications in Drug Discovery and Agrochemicals

The trifluoromethylpyridine scaffold is a "privileged structure” in modern chemistry. The unique
electronic properties of the trifluoromethyl group—namely its high electronegativity and
lipophilicity—can significantly improve a molecule's cell permeability, metabolic stability, and
binding affinity to biological targets.

This building block is primarily employed as a key intermediate for compounds targeting a
range of applications:

o Pharmaceuticals: It is used in the development of APIs for therapeutic areas such as anti-
inflammatory and anti-infective agents.

e Agrochemicals: It serves as a core component in the synthesis of advanced herbicides and
pesticides, where the trifluoromethyl group enhances biological efficacy.[2]
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Experimental Protocol: A Representative
Sonogashira Coupling

To illustrate the practical application of this reagent, the following section details a
representative protocol for a Sonogashira cross-coupling reaction. This protocol is adapted
from established procedures for structurally similar halopicolonitriles and serves as a robust
starting point for laboratory synthesis.[9][10]

Objective: To synthesize a 6-alkynyl-4-(trifluoromethyl)picolinonitrile derivative via a
palladium/copper-catalyzed Sonogashira coupling.

Materials and Reagents

e 6-Chloro-4-(trifluoromethyl)picolinonitrile (1.0 equiv)

» Terminal Alkyne (e.g., Phenylacetylene) (1.1 - 1.2 equiv)

o Tetrakis(triphenylphosphine)palladium(0) (Pd(PPhs)4) (0.05 equiv)
o Copper(l) lodide (Cul) (0.03 - 0.05 equiv)

e Triethylamine (EtsN), anhydrous

o Tetrahydrofuran (THF), anhydrous

o Saturated agueous NHa4Cl solution

e Brine (Saturated aqueous NacCl solution)

e Anhydrous Magnesium Sulfate (MgSOa) or Sodium Sulfate (NazSOa)

Silica gel for column chromatography

Step-by-Step Methodology
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Caption: Standard workflow for a Sonogashira coupling experiment.

Inert Atmosphere Setup: To an oven-dried round-bottom flask equipped with a magnetic stir
bar, add 6-Chloro-4-(trifluoromethyl)picolinonitrile, Pd(PPhs)s, and Cul.

Degassing: Seal the flask with a septum and cycle between vacuum and backfilling with an
inert gas (Argon or Nitrogen) three times. This is crucial as the Pd(0) catalyst is sensitive to
oxygen.

Solvent and Base Addition: Under a positive pressure of inert gas, add anhydrous THF and
anhydrous triethylamine via syringe. The triethylamine serves as both the reaction base and
a co-solvent.

Alkyne Addition: Add the terminal alkyne dropwise via syringe.

Reaction: Stir the mixture at room temperature. The reaction progress should be monitored
by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-
MS). If the reaction is sluggish, gentle heating (e.g., to 40-50 °C) may be required.

Work-up: Upon completion, dilute the reaction mixture with ethyl acetate or diethyl ether and
filter through a pad of Celite® to remove catalyst residues. Transfer the filtrate to a
separatory funnel and wash sequentially with saturated agueous NHa4Cl, water, and brine.

Isolation: Dry the organic layer over anhydrous Na2SOa4 or MgSOa4, filter, and concentrate
under reduced pressure.
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 Purification: Purify the resulting crude residue by flash column chromatography on silica gel
to afford the desired product.

Safety, Handling, and Storage

Proper handling of 6-Chloro-4-(trifluoromethyl)picolinonitrile is imperative due to its
hazardous nature. All procedures should be conducted in a well-ventilated chemical fume hood
by trained personnel.

~HS H | Classificati

. . Hazard
Hazard Class Category Pictogram Signal Word
Statement
Acute Toxicity, H301: Toxic if
Y 3 [ Danger
Oral swallowed
Acute Toxicity, H331: Toxic if
_ Y 3 [ Danger _
Inhalation inhaled
Acute Toxicity, H312: Harmful in
Y 4 [ Warning _ _
Dermal contact with skin
Skin
) o ) H315: Causes
Corrosion/Irritatio 2 [ Warning -
skin irritation
n
Serious Eye H319: Causes
Damage/Eye 2A [ Warning serious eye
Irritation irritation
H410: Very toxic
Hazardous to the . fic I
0 aquatic life
Aquatic 1 == Warning d

Environment

with long lasting

effects

Handling and Personal Protective Equipment (PPE)

e Engineering Controls: Use only in a well-ventilated chemical fume hood. Ensure eyewash

stations and safety showers are readily accessible.

© 2025 BenchChem. All rights reserved.

8/10

Tech Support


https://www.benchchem.com/product/b1489481?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1489481?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

» Personal Protective Equipment:
o Eye/Face Protection: Wear chemical safety goggles and/or a face shield.
o Hand Protection: Wear impervious gloves (e.g., nitrile rubber). Inspect gloves prior to use.
o Skin and Body Protection: Wear a lab coat and appropriate protective clothing.

» Hygiene Measures: Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after
handling. Do not eat, drink, or smoke in the work area.

Storage and Disposal

o Storage: Keep the container tightly closed. Store in a cool, dry, and well-ventilated place at 2-
8°C, preferably under an inert atmosphere (e.g., Argon or Nitrogen). Store locked up.

» Disposal: Dispose of waste material in accordance with local, regional, and national
regulations. This material is very toxic to aquatic life and release to the environment should
be avoided.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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molecular-structure-and-formula]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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